molecular formula C13H16ClNO2S B12436585 Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride

Cat. No.: B12436585
M. Wt: 285.79 g/mol
InChI Key: QBYYZWSPKCZEEL-UHFFFAOYSA-N
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Description

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride is a heterocyclic compound with the molecular formula C13H15NO2S. This compound is known for its unique structural features, which include a thieno[2,3-b]pyridine core substituted with ethyl, methyl, and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the treatment of a thiourea derivative with ethyl chloroacetate in the presence of a sodium acetate solution . This reaction leads to the formation of the thieno[2,3-b]pyridine core, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C13H16ClNO2S

Molecular Weight

285.79 g/mol

IUPAC Name

ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H15NO2S.ClH/c1-5-16-13(15)11-9(4)10-7(2)6-8(3)14-12(10)17-11;/h6H,5H2,1-4H3;1H

InChI Key

QBYYZWSPKCZEEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)C.Cl

Origin of Product

United States

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